- The Synthesis of 3-(R)- and 3-(S)-Hydroxyeicosapentaenoic Acid, Molecules, 2022, 27(7),

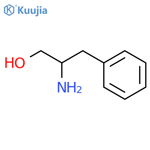

Cas no 911040-42-1 (1-[(4R)-4-(phenylmethyl)-2-thioxo-3-thiazolidinyl]-Ethanone)

![1-[(4R)-4-(phenylmethyl)-2-thioxo-3-thiazolidinyl]-Ethanone structure](https://fr.kuujia.com/scimg/cas/911040-42-1x500.png)

911040-42-1 structure

Nom du produit:1-[(4R)-4-(phenylmethyl)-2-thioxo-3-thiazolidinyl]-Ethanone

Numéro CAS:911040-42-1

Le MF:C12H13NOS2

Mégawatts:251.367720365524

MDL:MFCD24848824

CID:4524529

PubChem ID:25215307

1-[(4R)-4-(phenylmethyl)-2-thioxo-3-thiazolidinyl]-Ethanone Propriétés chimiques et physiques

Nom et identifiant

-

- 1-[(4R)-4-(phenylmethyl)-2-thioxo-3-thiazolidinyl]-Ethanone

- 1-[(4R)-4-benzyl-2-thioxo-1,3-thiazolidin-3-yl]ethanone

- (R)-1-(4-Benzyl-2-thioxothiazolidin-3-yl)ethanone

- (R)-1-(4-Benzyl-2-thioxothiazolidin-3-yl)ethan-1-one

- 1-[(4R)-4-(Phenylmethyl)-2-thioxo-3-thiazolidinyl]ethanone (ACI)

- 2-Thiazolidinethione, 3-acetyl-4-(phenylmethyl)-, (4R)- (9CI)

- 1-[(4R)-4-benzyl-2-sulfanylidene-1,3-thiazolidin-3-yl]ethanone

- E75013

- SCHEMBL2525355

- 1-[(4R)-4-benzyl-2-sulfanylidene-1,3-thiazolidin-3-yl]ethan-1-one

- CS-0097412

- 911040-42-1

- BS-47486

-

- MDL: MFCD24848824

- Piscine à noyau: 1S/C12H13NOS2/c1-9(14)13-11(8-16-12(13)15)7-10-5-3-2-4-6-10/h2-6,11H,7-8H2,1H3/t11-/m1/s1

- La clé Inchi: SHIOICUNOVAZNH-LLVKDONJSA-N

- Sourire: C(C1C=CC=CC=1)[C@@H]1CSC(=S)N1C(=O)C

Propriétés calculées

- Qualité précise: 251.04385639g/mol

- Masse isotopique unique: 251.04385639g/mol

- Comptage atomique isotopique: 0

- Nombre de donneurs de liaisons hydrogène: 0

- Nombre de récepteurs de liaison hydrogène: 3

- Comptage des atomes lourds: 16

- Nombre de liaisons rotatives: 2

- Complexité: 287

- Nombre d'unités de liaison covalente: 1

- Nombre de stéréocentres atomiques définis: 1

- Nombre non défini de stéréocentres atomiques: 0

- Nombre de centres stéréoscopiques d'obligations fixes: 0

- Nombre indéfini de centres stéréoscopiques bond: 0

- Surface topologique des pôles: 77.7Ų

- Le xlogp3: 2.8

1-[(4R)-4-(phenylmethyl)-2-thioxo-3-thiazolidinyl]-Ethanone PrixPlus >>

| Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |

|---|---|---|---|---|---|---|---|---|

| Ambeed | A1232292-250mg |

(R)-1-(4-Benzyl-2-thioxothiazolidin-3-yl)ethan-1-one |

911040-42-1 | 98% | 250mg |

$27.0 | 2025-02-21 | |

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R107999-5g |

1-[(4R)-4-(phenylmethyl)-2-thioxo-3-thiazolidinyl]-Ethanone |

911040-42-1 | 98% | 5g |

¥7693 | 2023-09-07 | |

| Ambeed | A1232292-1g |

(R)-1-(4-Benzyl-2-thioxothiazolidin-3-yl)ethan-1-one |

911040-42-1 | 98% | 1g |

$107.0 | 2025-02-21 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | R945881-100mg |

(R)-1-(4-Benzyl-2-thioxothiazolidin-3-yl)ethan-1-one |

911040-42-1 | 98% | 100mg |

¥344.70 | 2022-11-27 | |

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R107999-100mg |

1-[(4R)-4-(phenylmethyl)-2-thioxo-3-thiazolidinyl]-Ethanone |

911040-42-1 | 98% | 100mg |

¥587 | 2023-09-07 | |

| AN HUI ZE SHENG Technology Co., Ltd. | Y29722-5g |

(R)-1-(4-Benzyl-2-thioxothiazolidin-3-yl)ethanone |

911040-42-1 | 97% | 5g |

¥9576.00 | 2023-09-15 | |

| Chemenu | CM541333-250mg |

(R)-1-(4-Benzyl-2-thioxothiazolidin-3-yl)ethanone |

911040-42-1 | 96% | 250mg |

$52 | 2023-01-09 | |

| Enamine | EN300-12028485-1.0g |

1-[(4R)-4-benzyl-2-sulfanylidene-1,3-thiazolidin-3-yl]ethan-1-one |

911040-42-1 | 95% | 1.0g |

$0.0 | 2022-12-06 | |

| AN HUI ZE SHENG Technology Co., Ltd. | A056668-250mg |

(R)-1-(4-Benzyl-2-thioxothiazolidin-3-yl)ethanone |

911040-42-1 | 97% | 250mg |

¥210.00 | 2023-09-15 | |

| AN HUI ZE SHENG Technology Co., Ltd. | A056668-1g |

(R)-1-(4-Benzyl-2-thioxothiazolidin-3-yl)ethanone |

911040-42-1 | 97% | 1g |

¥678.00 | 2023-09-15 |

1-[(4R)-4-(phenylmethyl)-2-thioxo-3-thiazolidinyl]-Ethanone Méthode de production

Synthetic Routes 1

Conditions de réaction

1.1 Reagents: Potassium hydroxide Solvents: Ethanol , Water ; 20 min, rt; 72 h, reflux

1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified

1.3 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 0 °C; 10 min, 0 °C

1.4 10 min, 0 °C; 0 °C → rt; 1 h, rt

1.5 Reagents: Hydrochloric acid Solvents: Water ; rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified

1.3 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 0 °C; 10 min, 0 °C

1.4 10 min, 0 °C; 0 °C → rt; 1 h, rt

1.5 Reagents: Hydrochloric acid Solvents: Water ; rt

Référence

Synthetic Routes 2

Conditions de réaction

1.1 Reagents: Potassium hydroxide Solvents: Water ; overnight, reflux

1.2 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ; rt → 0 °C

1.3 0 °C; 0 °C → rt; overnight, rt

1.4 Reagents: Ammonium chloride Solvents: Water ; rt

1.2 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ; rt → 0 °C

1.3 0 °C; 0 °C → rt; overnight, rt

1.4 Reagents: Ammonium chloride Solvents: Water ; rt

Référence

- Radical-Mediated Thiol-Ene Strategy: Photoactivation of Thiol-Containing Drugs in Cancer Cells, Angewandte Chemie, 2018, 57(48), 15832-15835

Synthetic Routes 3

Conditions de réaction

1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ; 0 °C; 30 min, 0 °C

1.2 0 °C; 1 h, 0 °C

1.3 Reagents: Ammonium chloride Solvents: Water ; 0 °C

1.2 0 °C; 1 h, 0 °C

1.3 Reagents: Ammonium chloride Solvents: Water ; 0 °C

Référence

- Stereoselective synthesis towards verbalactone and (+)-(3R,5R)-3-hydroxy-5-decanolide, Tetrahedron: Asymmetry, 2012, 23(5), 381-387

Synthetic Routes 4

Conditions de réaction

1.1 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ; rt → 0 °C; 0 °C → rt; overnight, rt

1.2 Reagents: Ammonium chloride Solvents: Water

1.2 Reagents: Ammonium chloride Solvents: Water

Référence

- Total synthesis and structural validation of cyclodepsipeptides solonamide A and B, Tetrahedron, 2014, 70(42), 7721-7732

Synthetic Routes 5

Conditions de réaction

1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; 0 °C; 30 min, 0 °C

1.2 0 °C; 1 h, 0 °C

1.3 Reagents: Ammonium chloride Solvents: Water

1.2 0 °C; 1 h, 0 °C

1.3 Reagents: Ammonium chloride Solvents: Water

Référence

- Stereoselective total synthesis of stagonolide-C, Tetrahedron: Asymmetry, 2012, 23(15-16), 1186-1197

1-[(4R)-4-(phenylmethyl)-2-thioxo-3-thiazolidinyl]-Ethanone Raw materials

1-[(4R)-4-(phenylmethyl)-2-thioxo-3-thiazolidinyl]-Ethanone Preparation Products

1-[(4R)-4-(phenylmethyl)-2-thioxo-3-thiazolidinyl]-Ethanone Littérature connexe

-

Stefan A. Kobel,Olivier Burri,Mukul Girotra,Arne Seitz,Matthias P. Lutolf Lab Chip, 2012,12, 2843-2849

-

3. Book reviews

-

Roger Y. Bello Faraday Discuss., 2021,228, 378-393

-

C. D. Andersson,S. H. Rondahl,M. M. Koza,B. Frick,F. Ekström,A. Linusson Phys. Chem. Chem. Phys., 2017,19, 25369-25379

911040-42-1 (1-[(4R)-4-(phenylmethyl)-2-thioxo-3-thiazolidinyl]-Ethanone) Produits connexes

- 94844-02-7(2,2-dimethyl-3-(phenylamino)propan-1-ol)

- 35897-51-9(2-Furancarboxylic acid, 5-benzoyl-)

- 1565619-38-6(2-(2-Methoxypropyl)pyrimidine-4-carboxylic acid)

- 2228732-36-1(1,1,1-trifluoro-3-(5-methylthiophen-2-yl)propan-2-ol)

- 93397-83-2(N'-acetyl-1H-indole-3-carbohydrazide)

- 2248357-50-6(Tert-butyl 1-(aminomethyl)-3,3-difluorocyclobutane-1-carboxylate)

- 2228862-44-8((4-bromo-2,6-dimethoxyphenyl)hydrazine)

- 2172023-00-4(2-1-(2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclobutyl}acetyl)azetidin-3-ylacetic acid)

- 105784-61-0(Temafloxacin hydrochloride)

- 477870-20-5(2-(4-Hydroxyphenyl)-5,6,7,8-tetrahydroquinazolin-5-one)

Fournisseurs recommandés

Amadis Chemical Company Limited

(CAS:911040-42-1)1-[(4R)-4-(phenylmethyl)-2-thioxo-3-thiazolidinyl]-Ethanone

Pureté:99%

Quantité:5g

Prix ($):481.0